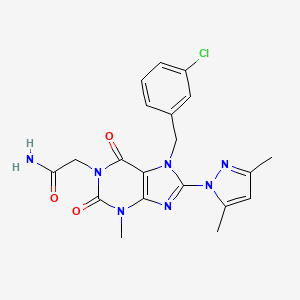

Ethyl 2-(4-bromophenyl)butanoate

Descripción general

Descripción

Ethyl 2-(4-bromophenyl)butanoate is a chemical compound with the CAS Number: 943742-86-7 . It has a molecular weight of 271.15 .

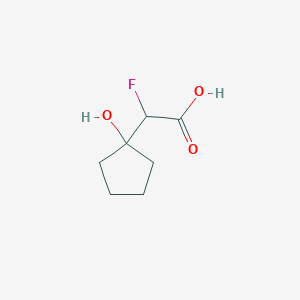

Molecular Structure Analysis

The InChI code for this compound isInChI=1S/C12H15BrO2/c1-2-15-12(14)5-3-4-10-6-8-11(13)9-7-10/h6-9H,2-5H2,1H3 . This code provides a specific representation of the molecule’s structure. Physical And Chemical Properties Analysis

This compound is a compound with a boiling point of 143.1°C .Aplicaciones Científicas De Investigación

Environmental Biodegradation

A review on the biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater highlights the microbial degradation pathways of ETBE and related compounds, shedding light on environmental remediation techniques. Such studies are crucial for understanding how Ethyl 2-(4-bromophenyl)butanoate and similar substances behave in natural environments and how they can be effectively removed or neutralized (Thornton et al., 2020).

Toxicology and Health Impacts

Research on the toxicological profile of various compounds, including ethyl tertiary-butyl ether (ETBE), provides insights into potential health risks, guiding regulatory and safety measures. Understanding the toxicological effects of similar compounds can help in assessing the safety of this compound, especially regarding its use in consumer products or industrial applications (Mcgregor, 2007).

Chemical Synthesis and Industrial Applications

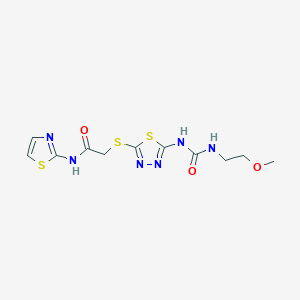

The development of efficient synthesis methods for related compounds, such as 2-Fluoro-4-bromobiphenyl, a key intermediate in manufacturing certain pharmaceuticals, underscores the importance of chemical synthesis research in creating valuable derivatives and intermediates. This area of study may provide methodologies relevant to synthesizing or modifying this compound for various applications (Qiu et al., 2009).

Novel Materials and Technologies

Investigations into novel brominated flame retardants, including their occurrence in indoor environments, highlight the ongoing need to understand the environmental and health impacts of chemical additives in consumer goods. Such research is relevant for assessing the implications of using this compound in materials and technologies where flame retardancy is desired (Zuiderveen et al., 2020).

Safety and Hazards

Mecanismo De Acción

The bromine atom in the bromophenyl group is a good leaving group, which means it could potentially be replaced by other groups in a substitution reaction . This property could be exploited in the synthesis of a wide variety of other compounds.

The compound’s pharmacokinetics, or how it is absorbed, distributed, metabolized, and excreted in the body, would depend on many factors. These could include its chemical structure, the route of administration, and the individual’s metabolic rate .

The compound’s action could be influenced by various environmental factors, such as temperature, pH, and the presence of other substances. These factors could affect the compound’s stability, solubility, and reactivity .

Análisis Bioquímico

Biochemical Properties

It is known that brominated compounds like this one can participate in free radical reactions . In these reactions, the bromine atom can be replaced by other groups, potentially leading to interactions with enzymes, proteins, and other biomolecules .

Cellular Effects

Brominated compounds can influence cell function through their potential to participate in free radical reactions . These reactions can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that brominated compounds can participate in free radical reactions . These reactions can lead to changes in gene expression and enzyme activity .

Propiedades

IUPAC Name |

ethyl 2-(4-bromophenyl)butanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrO2/c1-3-11(12(14)15-4-2)9-5-7-10(13)8-6-9/h5-8,11H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHXAGVUSSBZVJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=C(C=C1)Br)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide](/img/structure/B2567488.png)

![4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(4-fluorophenyl)phthalazin-1(2H)-one](/img/structure/B2567492.png)

![3-acetyl-4-[(4-chlorophenyl)sulfanyl]-2,5-dihydro-1H-1lambda~6~-thiophene-1,1-dione](/img/structure/B2567495.png)

![3-(2-Fluorophenyl)-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]propanamide](/img/structure/B2567506.png)